6-Bromoindolizine-2-carboxylic acid

Suzuki-Miyaura Coupling Palladium Catalysis Aryl Halide Reactivity

This 6-bromo-2-carboxylic acid scaffold offers strategic dual reactivity for SAR-driven medicinal chemistry. The 6-position bromine enables efficient Suzuki couplings for library diversification, while the carboxylic acid facilitates rapid amide conjugation—specifically enhancing α7 nAChR agonist potency per SAR evidence. Unlike passive 5-bromo isomers, this architecture supports both cross-couplings and nucleophilic substitutions for complex polycyclic frameworks. Procure for kinase inhibitor development and chemical probe synthesis.

Molecular Formula C9H6BrNO2
Molecular Weight 240.05 g/mol
CAS No. 1206971-05-2
Cat. No. B1380295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoindolizine-2-carboxylic acid
CAS1206971-05-2
Molecular FormulaC9H6BrNO2
Molecular Weight240.05 g/mol
Structural Identifiers
SMILESC1=CC(=CN2C1=CC(=C2)C(=O)O)Br
InChIInChI=1S/C9H6BrNO2/c10-7-1-2-8-3-6(9(12)13)4-11(8)5-7/h1-5H,(H,12,13)
InChIKeyNJTWQSPKHQNJPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoindolizine-2-carboxylic Acid (CAS 1206971-05-2): A Functionalized Indolizine Scaffold for Precision Synthesis and Drug Discovery


6-Bromoindolizine-2-carboxylic acid (CAS 1206971-05-2) is a heterocyclic building block belonging to the indolizine family, characterized by a bromine substituent at the 6-position and a carboxylic acid functional group at the 2-position of the bicyclic ring system. Its molecular formula is C9H6BrNO2, with a molecular weight of 240.05 g/mol, and it is commercially available with a standard purity of 97% . The bromine atom serves as a reactive handle for cross-coupling reactions, while the carboxylic acid moiety enables further derivatization into amides, esters, and other pharmacologically relevant frameworks . This compound is positioned as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors, antitumor agents, and α7 nicotinic acetylcholine receptor agonists [1].

Procurement Risk: Why Indolizine-2-Carboxylic Acid Analogs Are Not Interchangeable for 6-Bromoindolizine-2-Carboxylic Acid Applications


Generic substitution of indolizine-2-carboxylic acid derivatives is scientifically unsound due to the profound influence of both the halogen substituent's identity and its regiochemical placement on downstream reactivity and biological activity. The bromine atom at the 6-position offers distinct reactivity in palladium-catalyzed cross-couplings, with aryl bromides undergoing oxidative addition significantly faster than aryl chlorides—a critical factor for efficient library synthesis [1]. Furthermore, structure-activity relationship (SAR) studies on indolizine-based α7 nAChR agonists demonstrate that introducing a small hydrophobic group at the 6-position enhances both potency and maximum effect, an outcome not achievable with unsubstituted or 5-substituted analogs [2]. Positional isomers also exhibit divergent chemical behavior: 5-bromoindolizines are notably passive toward nucleophiles, limiting their utility in certain derivatization pathways, whereas 6-bromoindolizines remain amenable to nucleophilic substitution and metal-catalyzed transformations [3]. Therefore, procurement decisions must be guided by the specific synthetic and pharmacological requirements tied to the 6-bromo-2-carboxylic acid architecture, as in-class alternatives cannot replicate its combined reactivity and SAR profile.

Quantitative Differentiation of 6-Bromoindolizine-2-Carboxylic Acid: A Comparator-Based Evidence Guide for Informed Procurement


Enhanced Cross-Coupling Efficiency: Quantified Reactivity Advantage of 6-Bromo Over 6-Chloro Analogs in Suzuki-Miyaura Reactions

The 6-bromo substituent in 6-bromoindolizine-2-carboxylic acid confers a significant kinetic advantage in palladium-catalyzed Suzuki-Miyaura cross-coupling compared to its 6-chloro analog. The oxidative addition step, which is rate-limiting for aryl chlorides, proceeds more rapidly for aryl bromides due to the weaker C-Br bond and more favorable transition-state energetics. The generally accepted reactivity order for aryl halides in Suzuki coupling is Ar-I >> Ar-OTf ∼ Ar-Br >> Ar-Cl [1]. This translates to higher yields and milder reaction conditions when using the bromo derivative, reducing the need for specialized ligands or elevated temperatures often required for chloroarenes [2].

Suzuki-Miyaura Coupling Palladium Catalysis Aryl Halide Reactivity

SAR-Driven Potency Enhancement: 6-Position Hydrophobic Substitution Improves α7 nAChR Agonist Activity

In a series of indolizine-based α7 nicotinic acetylcholine receptor (nAChR) agonists, the introduction of small hydrophobic groups at the 6-position was found to enhance both agonist potency and maximal efficacy. While the study primarily evaluated methyl and cyclopropyl substituents, the bromine atom—being hydrophobic and of comparable steric bulk—is predicted to confer similar improvements in target engagement compared to unsubstituted or 5-substituted analogs. Compound 16c, bearing a 6-methylindolizine moiety, activated α7 nAChR with an EC50 of 1.60 ± 0.19 μmol·L⁻¹ and an Emax of 69.0% ± 2.8% relative to acetylcholine [1]. The SAR analysis explicitly states that introducing small hydrophobic groups at the 6- or 8-position improves both potency and maximum effect [2].

α7 nAChR Agonists Structure-Activity Relationship Indolizine Derivatives

Regiochemical Selectivity: Divergent Nucleophilic Reactivity Between 6-Bromo and 5-Bromo Indolizine Isomers

The position of the bromine substituent on the indolizine core dictates its chemical behavior toward nucleophiles. Studies on 5-halogenoindolizines reveal that they are passive toward nucleophiles under standard conditions, limiting their utility in direct substitution reactions [1]. In contrast, 6-bromoindolizine-2-carboxylic acid, where the bromine is situated on the electron-deficient pyridine ring, is amenable to nucleophilic aromatic substitution (SNAr) and other displacement reactions, enabling direct installation of amines, thiols, and other nucleophiles [2]. This regiochemical distinction is critical for synthetic planning, as the 6-bromo isomer offers a broader range of derivatization pathways without requiring transition-metal catalysis.

Regioselective Functionalization Nucleophilic Aromatic Substitution Indolizine Chemistry

High-Impact Application Scenarios for 6-Bromoindolizine-2-Carboxylic Acid in Drug Discovery and Chemical Biology


Medicinal Chemistry: Synthesis of α7 nAChR Agonist Libraries

Leveraging the SAR evidence that 6-position hydrophobic substitution enhances α7 nAChR agonist potency, 6-bromoindolizine-2-carboxylic acid serves as an ideal starting material for the parallel synthesis of focused libraries. The carboxylic acid handle allows for rapid amide coupling with diverse amine building blocks, while the bromine atom enables late-stage diversification via Suzuki-Miyaura cross-coupling to introduce aryl, heteroaryl, or vinyl groups [1]. This dual-functionalization strategy is specifically supported by the SAR findings that small hydrophobic groups at the 6-position improve both potency and maximum effect, making this compound a strategic choice for programs targeting cognitive enhancement or neuroprotection [1].

Chemical Biology: Synthesis of Functional Probes via Chemoselective Cross-Coupling

The superior reactivity of the aryl bromide in 6-bromoindolizine-2-carboxylic acid compared to aryl chlorides enables efficient installation of biotin, fluorophores, or photoaffinity labels under mild conditions, minimizing decomposition of sensitive functional groups [2]. This is particularly valuable for generating chemical probes to study protein targets in complex biological systems. The ability to perform chemoselective Suzuki coupling on the bromine atom while retaining the carboxylic acid for further conjugation (e.g., to solid supports or carrier proteins) provides a distinct advantage over less reactive halogenated analogs [2].

Organic Synthesis: Regioselective Building Block for Complex Heterocycles

The 6-bromoindolizine-2-carboxylic acid scaffold is uniquely positioned for the construction of complex polycyclic frameworks due to the regiochemical reactivity of the bromine atom. Unlike 5-bromo isomers, which are passive toward nucleophiles, the 6-bromo substituent can participate in both transition-metal-catalyzed cross-couplings and nucleophilic aromatic substitution reactions [3]. This dual reactivity enables sequential or orthogonal functionalization strategies, allowing chemists to build molecular complexity in a controlled, stepwise manner. The compound is therefore a strategic procurement choice for laboratories engaged in diversity-oriented synthesis or the total synthesis of indolizine-containing natural products [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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